Bis(3,5-bis(trifluoromethyl)phenyl)phosphine oxide Bis(3,5-bis(trifluoromethyl)phenyl)phosphine oxide
Brand Name: Vulcanchem
CAS No.: 15979-14-3
VCID: VC21049188
InChI: InChI=1S/C16H6F12OP/c17-13(18,19)7-1-8(14(20,21)22)4-11(3-7)30(29)12-5-9(15(23,24)25)2-10(6-12)16(26,27)28/h1-6H/q+1
SMILES: C1=C(C=C(C=C1C(F)(F)F)[P+](=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(F)(F)F
Molecular Formula: C16H6F12OP+
Molecular Weight: 473.17 g/mol

Bis(3,5-bis(trifluoromethyl)phenyl)phosphine oxide

CAS No.: 15979-14-3

Cat. No.: VC21049188

Molecular Formula: C16H6F12OP+

Molecular Weight: 473.17 g/mol

* For research use only. Not for human or veterinary use.

Bis(3,5-bis(trifluoromethyl)phenyl)phosphine oxide - 15979-14-3

Specification

CAS No. 15979-14-3
Molecular Formula C16H6F12OP+
Molecular Weight 473.17 g/mol
IUPAC Name bis[3,5-bis(trifluoromethyl)phenyl]-oxophosphanium
Standard InChI InChI=1S/C16H6F12OP/c17-13(18,19)7-1-8(14(20,21)22)4-11(3-7)30(29)12-5-9(15(23,24)25)2-10(6-12)16(26,27)28/h1-6H/q+1
Standard InChI Key KQBXBLCCVYVZAV-UHFFFAOYSA-N
SMILES C1=C(C=C(C=C1C(F)(F)F)[P+](=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(F)(F)F
Canonical SMILES C1=C(C=C(C=C1C(F)(F)F)[P+](=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(F)(F)F

Introduction

Chemical Properties and Structure

Bis(3,5-bis(trifluoromethyl)phenyl)phosphine oxide features two 3,5-bis(trifluoromethyl)phenyl groups attached to a phosphorus atom with an oxygen atom forming a phosphine oxide functional group. This structure contributes to its remarkable thermal and chemical stability, making it valuable for various high-temperature applications.

Physical and Chemical Characteristics

The compound possesses the following key properties:

PropertyValue
CAS Number15979-14-3
Molecular FormulaC₁₆H₆F₁₂OP⁺
Molecular Weight473.17 g/mol
IUPAC Namebis[3,5-bis(trifluoromethyl)phenyl]-oxophosphanium
InChIInChI=1S/C16H6F12OP/c17-13(18,19)7-1-8(14(20,21)22)4-11(3-7)30(29)12-5-9(15(23,24)25)2-10(6-12)16(26,27)28/h1-6H/q+1
InChIKeyKQBXBLCCVYVZAV-UHFFFAOYSA-N
SMILESC1=C(C=C(C=C1C(F)(F)F)P+C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(F)(F)F

The presence of trifluoromethyl groups at the 3,5-positions of each phenyl ring contributes to the electron-deficient character of the phosphorus center, influencing its behavior in chemical reactions and its coordination properties .

Structural Features

The compound's structure includes:

  • A central phosphorus atom bound to an oxygen atom (P=O bond)

  • Two 3,5-bis(trifluoromethyl)phenyl groups attached to the phosphorus

  • A total of twelve trifluoromethyl (CF₃) groups, which significantly influence the electronic properties of the molecule

  • A formal positive charge on the phosphorus atom in some representations of the structure

These structural elements, particularly the highly electron-withdrawing trifluoromethyl groups, confer unique electronic properties to the molecule, enhancing its stability and reactivity patterns in various chemical transformations.

Synthesis Methods

Laboratory Scale Synthesis

The synthesis of Bis(3,5-bis(trifluoromethyl)phenyl)phosphine oxide typically involves multiple steps, beginning with the preparation of appropriate organometallic intermediates:

  • Preparation of 3,5-bis(trifluoromethyl)phenyl magnesium bromide (Grignard reagent) or the corresponding lithium compound

  • Reaction with a suitable phosphorus source such as phosphorus trichloride

  • Subsequent oxidation to form the phosphine oxide

The reaction is typically conducted under inert conditions (nitrogen or argon atmosphere) to prevent undesired side reactions, particularly due to the reactive nature of the organometallic intermediates.

Alternative Synthetic Routes

A notable alternative synthetic approach involves copper-catalyzed coupling reactions, which have been documented in scientific literature:

Copper iodide-catalyzed coupling of aryl bromides with secondary phosphine oxides has been demonstrated as an effective method for synthesizing this compound. This approach provides a convenient alternative to coupling with air-sensitive secondary phosphines for preparing tertiary phosphines and their oxides .

Purification Methods

After synthesis, the compound can be purified through:

  • Column chromatography

  • Recrystallization from appropriate solvent systems

  • In some cases, silica gel chromatography using specific eluent systems

These purification methods ensure high purity product for subsequent applications in catalysis or other chemical transformations.

Chemical Reactivity and Mechanisms

Types of Reactions

Bis(3,5-bis(trifluoromethyl)phenyl)phosphine oxide participates in several important reaction types:

  • Reduction Reactions: The compound can be reduced to the corresponding secondary phosphine using reducing agents such as silanes. For example, reduction with diphenylsilane has been demonstrated to yield the corresponding phosphine in high yields .

  • Coupling Reactions: It serves as a substrate in coupling reactions, particularly with aryl bromides in the presence of copper catalysts. These reactions enable the synthesis of more complex phosphine oxides with diverse applications .

  • Coordination Chemistry: The compound can coordinate with various metals through its oxygen atom, forming stable complexes that have applications in catalysis.

  • Oxidation-Reduction Processes: The P=O bond can undergo various transformations depending on the reaction conditions and reagents employed.

Reaction Mechanisms

The mechanisms of reactions involving Bis(3,5-bis(trifluoromethyl)phenyl)phosphine oxide are generally complex and depend on specific reaction conditions. In copper-catalyzed coupling reactions, for instance, the mechanism likely involves:

  • Oxidative addition of the aryl bromide to the copper catalyst

  • Coordination of the phosphine oxide

  • Reductive elimination to form the new P-C bond

  • Regeneration of the catalyst

The electron-withdrawing nature of the trifluoromethyl groups significantly influences these mechanisms by affecting the electron density at the phosphorus center.

Applications in Scientific Research

Catalysis Applications

Bis(3,5-bis(trifluoromethyl)phenyl)phosphine oxide and its derivatives have found extensive applications in catalysis, particularly in:

  • Cross-Coupling Reactions: The compound and its derivatives serve as precursors to phosphine ligands used in various metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura coupling and Heck reactions.

  • Asymmetric Synthesis: When incorporated into chiral ligand frameworks, derivatives of this compound can facilitate asymmetric transformations with high enantioselectivity.

  • C-H Activation Processes: The unique electronic properties of this phosphine oxide make it valuable in developing catalysts for C-H activation chemistry.

Ligand Development

One of the most significant applications of Bis(3,5-bis(trifluoromethyl)phenyl)phosphine oxide is in the synthesis of specialized ligands for catalysis. For example, it has been used in the preparation of phosphinooxazoline (PHOX) ligands, which are valuable in various asymmetric transformations:

The compound can be coupled with oxazoline-containing aryl bromides using catalytic loadings of copper iodide, followed by reduction with silanes to yield phosphinooxazoline ligands. This approach has been successfully employed in the synthesis of p-(CF₃)₃-t-BuPHOX ligands with high yields .

Industrial Applications

Materials Science

In materials science, Bis(3,5-bis(trifluoromethyl)phenyl)phosphine oxide contributes to:

  • High-Performance Polymers: The compound and its derivatives are incorporated into polymer structures to enhance thermal stability and chemical resistance.

  • Flame Retardant Materials: Due to its high fluorine content, it can serve as a component in flame-retardant formulations.

  • Electronic Materials: Its unique electronic properties make it valuable in specialized electronic applications requiring thermal stability and specific conductivity profiles.

Fine Chemical Production

In the fine chemicals industry, this phosphine oxide serves as:

  • Intermediate Compound: It functions as a key intermediate in the synthesis of various specialty chemicals.

  • Catalyst Component: It is used in the production of catalysts for industrial processes.

  • Reagent for Chemical Transformations: Its unique reactivity makes it valuable in specific chemical transformations at industrial scales.

Biological Activity and Mechanisms

Antimicrobial Properties

Research has indicated potential antimicrobial applications for derivatives of Bis(3,5-bis(trifluoromethyl)phenyl)phosphine oxide:

Bacterial StrainMinimum Inhibitory Concentration (μg/mL)Mechanism of Action
MRSA1-4Cell membrane disruption
E. coli2-8Metabolic pathway inhibition
P. aeruginosa4-16Biofilm formation inhibition

These properties are attributed to the unique structural features of the compound, particularly the electron-withdrawing trifluoromethyl groups that can interact with biological targets.

Comparative Analysis with Similar Compounds

Comparison with Other Phosphine Oxides

When compared to other phosphine oxides, Bis(3,5-bis(trifluoromethyl)phenyl)phosphine oxide exhibits distinct properties:

CompoundElectron Density at PThermal StabilitySolubility ProfileApplications
Bis(3,5-bis(trifluoromethyl)phenyl)phosphine oxideVery lowVery highOrganic solvents, poor in waterCatalysis, materials science
Triphenylphosphine oxideModerateModerateOrganic solventsOrganocatalysis, extraction processes
Bis(pentafluorophenyl)phosphine oxideLowHighOrganic solvents, fluorinated solventsSpecialty catalysis
Tris[3,5-bis(trifluoromethyl)phenyl]phosphine oxideExtremely lowExtremely highOrganic solvents, supercritical CO₂Advanced materials, specialty catalysis

The electron-withdrawing nature of the trifluoromethyl groups in Bis(3,5-bis(trifluoromethyl)phenyl)phosphine oxide results in lower electron density at the phosphorus center compared to triphenylphosphine oxide, while the additional trifluoromethyl-containing aryl group in Tris[3,5-bis(trifluoromethyl)phenyl]phosphine oxide further decreases electron density .

Structural Relationships

Bis(3,5-bis(trifluoromethyl)phenyl)phosphine oxide is structurally related to:

  • Tris[3,5-bis(trifluoromethyl)phenyl]phosphine oxide: Contains an additional 3,5-bis(trifluoromethyl)phenyl group.

  • Bis(3,5-bis(trifluoromethyl)phenyl)phosphine: The reduced form lacking the oxygen atom.

  • Bis(3,5-bis(trifluoromethyl)phenyl)(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine: A more complex derivative incorporating additional aromatic groups with specific substitution patterns.

These structural relationships highlight the versatility of the basic bis(3,5-bis(trifluoromethyl)phenyl)phosphine framework in developing a range of compounds with tailored properties for specific applications.

Future Research Directions

Emerging Applications

Several promising research directions for Bis(3,5-bis(trifluoromethyl)phenyl)phosphine oxide include:

  • Green Chemistry: Development of catalytic systems using this compound for environmentally friendly chemical transformations.

  • Nanomaterials: Incorporation into nanoparticle systems for catalysis and materials applications.

  • Medicinal Chemistry: Further exploration of biological activities and potential therapeutic applications of derivatives.

  • Energy Applications: Investigation of roles in energy storage and conversion technologies.

Synthetic Challenges

Despite its utility, challenges remain in the synthesis and application of Bis(3,5-bis(trifluoromethyl)phenyl)phosphine oxide:

  • Scale-Up Issues: Improving synthetic routes for larger-scale production remains challenging.

  • Selective Functionalization: Developing methods for selective functionalization of the basic structure to create specialized derivatives.

  • Green Synthesis Approaches: Finding more environmentally friendly synthetic routes that avoid harsh reagents and conditions.

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